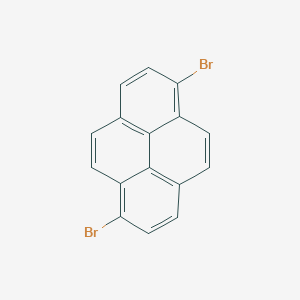

1,6-ジブロモピレン

説明

科学的研究の応用

有機エレクトロニクス

1,6-ジブロモピレン: は、有機エレクトロニクス分野、特に有機発光ダイオード (OLED) の開発において使用されています 。様々な置換反応やカップリング反応を起こすことができるため、OLED の活性層を形成する複雑な有機分子の合成に役立つ貴重な前駆体であり、OLED の効率と色純度向上に貢献しています。

有機電界効果トランジスタ (OFET)

OFET の製造において、1,6-ジブロモピレンは半導体材料合成の中間体として役立ちます 。臭素原子はさらなる官能基化を可能にし、高性能 OFET に不可欠な電子特性の調整を実現します。

太陽電池

この化合物の光物理的特性は、太陽電池の設計において活用されています。1,6-ジブロモピレンは、光吸収と電荷輸送を向上させる材料を合成するために使用できます 。

ナノグラフェンの合成

ナノグラフェンは、グラフェンの断片であり、独特の電子特性を持っています。1,6-ジブロモピレンをビルディングブロックとして使用して合成することができます。 このアプリケーションは、ナノグラフェンがその導電性のために使用されている材料科学にとって重要です 。

金属イオン捕捉

1,6-ジブロモピレン: 誘導体は、金属イオンの捕捉に潜在的な能力を示しており、これは環境修復と資源回収に不可欠です。 分子上の臭素化部位は、様々な金属との結合のための反応性中心を提供します 。

ヨウ素吸着

1,6-ジブロモピレンから誘導された共役コポリマーは、優れたヨウ素吸着能力を示します。 このアプリケーションは、医療や工業分野に影響を与えるヨウ素の貯蔵と隔離に特に関連しています 。

生体イメージングプローブ

ピレン誘導体には、1,6-ジブロモピレンも含まれ、その蛍光特性により生体イメージングプローブとして応用されています。 これらは、生体分子や細胞の標識に使用され、生物学的プロセスの研究を促進します 。

レーザー技術

1,6-ジブロモピレンの光学特性は、レーザーでの使用に適しています。 これは、レーザー染料に組み込むことができ、レーザーの放射波長と効率に影響を与えます 。

作用機序

Target of Action

1,6-Dibromopyrene is a highly reactive and toxic aromatic compound that is utilized in organic synthesis and materials science . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, it is essential in the controlled synthesis of parallel graphene nanoribbons with distinct edges and widths .

Mode of Action

1,6-Dibromopyrene interacts with its targets through various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials . For instance, it is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .

Biochemical Pathways

The biochemical pathways affected by 1,6-Dibromopyrene involve the creation of conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity . Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .

Pharmacokinetics

It is known that the compound has a high melting point and low solubility in water . . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 1,6-Dibromopyrene’s action are primarily seen in its role in the creation of conjugated copolymers . These copolymers have exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, one of the copolymers, TPP3, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles .

Action Environment

The action of 1,6-Dibromopyrene can be influenced by environmental factors. Furthermore, due to its toxicity and reactivity, exposure to 1,6-Dibromopyrene can have adverse effects on organisms and ecosystems . Therefore, careful handling and proper disposal are required to prevent health risks and environmental contamination .

生化学分析

Biochemical Properties

1,6-Dibromopyrene plays a crucial role in the creation of conjugated copolymers through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives . These copolymers exhibit excellent yields and high purity . Notably, they demonstrate remarkable iodine adsorption capabilities and show promise in capturing nickel ions from water .

Cellular Effects

Given its reactivity and toxicity, exposure to 1,6-Dibromopyrene can potentially have adverse effects on organisms and ecosystems .

Molecular Mechanism

The molecular mechanism of 1,6-Dibromopyrene primarily involves its ability to undergo various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials .

Transport and Distribution

Given its limited solubility in water, it may have limited dispersibility in aqueous environments .

Subcellular Localization

Given its chemical properties, it may exist as a solid within the cell due to its high melting point and low solubility in water .

準備方法

Synthetic Routes and Reaction Conditions

1,6-Dibromopyrene can be synthesized through several methods. One classical method involves the bromination of pyrene using bromine in carbon tetrachloride as a solvent. The reaction is carried out under a nitrogen atmosphere, and the product is purified by recrystallization from toluene . Another method employs dibromohydantoin as the brominating agent, which avoids the use of liquid bromine and its associated hazards .

Industrial Production Methods

The industrial production of 1,6-Dibromopyrene typically follows the method using dibromohydantoin due to its mild reaction conditions, high yield, and convenience in industrial settings . This method involves dissolving pyrene in an organic solvent, adding dibromohydantoin, and then filtering and recrystallizing the obtained solid to yield pure 1,6-Dibromopyrene .

化学反応の分析

1,6-Dibromopyrene undergoes various chemical reactions, including:

特性

IUPAC Name |

1,6-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCJYPMNBNNCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182247 | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27973-29-1 | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dibromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

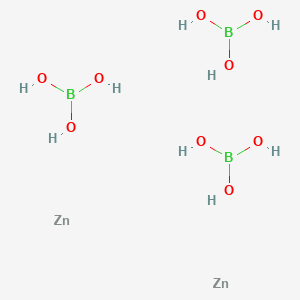

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)